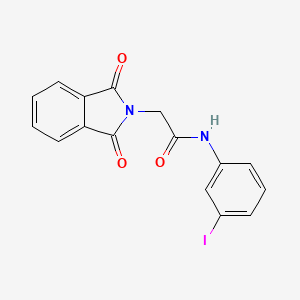![molecular formula C24H18N2O4 B11651570 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione: 21HBMBA , belongs to the benzimidazole derivatives. It is a white crystalline compound with various alternative names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for 21HBMBA involve the introduction of a benzimidazole moiety onto an anthracene-9,10-dione scaffold. Specific methods may vary, but a common approach includes the condensation of an anthracene-9,10-dione derivative with a benzimidazole derivative under suitable reaction conditions.
Industrial Production:: While detailed industrial production methods are not widely available, laboratory-scale synthesis provides insights into the compound’s preparation. Researchers typically employ organic synthesis techniques to obtain 21HBMBA.
Analyse Des Réactions Chimiques
Reactivity:: 21HBMBA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example:
Oxidation: Treatment with oxidizing agents (e.g., KMnO₄) can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction using reducing agents (e.g., NaBH₄) may yield partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the anthracene core.
Major Products:: The major products formed during these reactions include derivatives with modified functional groups or altered aromatic systems.
Applications De Recherche Scientifique
21HBMBA finds applications across various scientific fields:
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations focus on its potential as a drug candidate or as a pharmacophore for designing new compounds.
Industry: Its unique properties may be harnessed in materials science or optoelectronics.
Mécanisme D'action
The precise mechanism by which 21HBMBA exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological activities.
Comparaison Avec Des Composés Similaires
While 21HBMBA is distinctive due to its benzimidazole-anthracene hybrid structure, similar compounds include other benzimidazole derivatives and anthracene-based molecules.
Propriétés
Formule moléculaire |
C24H18N2O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O4/c27-15(12-26-14-25-21-7-3-4-8-22(21)26)13-30-16-9-10-19-20(11-16)24(29)18-6-2-1-5-17(18)23(19)28/h1-11,14-15,27H,12-13H2 |
Clé InChI |
FYSHUOMEMCKYCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)
![8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B11651496.png)
![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)
![Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11651506.png)
![2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11651518.png)

![(6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11651521.png)
![ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11651522.png)
![5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B11651525.png)
![N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651533.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651545.png)
![(2Z)-2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11651558.png)
![(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)
